Enabling the Synthesis of PF-06446846, a Highly Selective PCSK9 Translation Inhibitor
The primary differentiator for 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is its established role as an intermediate in the synthesis of PF-06446846, a first-in-class small molecule PCSK9 inhibitor [1]. Unlike broader PCSK9 inhibitors that target the protein directly (e.g., monoclonal antibodies or binding antagonists), PF-06446846 selectively inhibits translation of the PCSK9 protein by stalling the 80S ribosome . This unique mechanism is directly enabled by the compound's specific structure. In vivo, oral administration of PF-06446846 to rats resulted in a significant reduction of plasma PCSK9 and total cholesterol levels .
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Enables synthesis of a ribosome-stalling translation inhibitor (PF-06446846) |
| Comparator Or Baseline | Enables synthesis of a direct PCSK9-binding antagonist |
| Quantified Difference | Qualitative difference in mechanism; translation inhibition vs. protein-protein interaction disruption. |
| Conditions | N/A (Intermediate role; final compound tested in vitro and in vivo) |
Why This Matters
This intermediate provides access to a novel therapeutic mechanism that is distinct from antibody-based PCSK9 inhibitors, potentially offering advantages in oral bioavailability and manufacturing cost.
- [1] Lintner, N. G., McClure, K. F., Petersen, D., Londregan, A. T., Piotrowski, D. W., Wei, L., ... & Cate, J. H. (2017). Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PLoS Biology, 15(3), e2001882. View Source
